![molecular formula C5H8FN3 B2580307 1-(2-fluoroethyl)-1H-pyrazol-4-amine CAS No. 1427021-88-2](/img/structure/B2580307.png)
1-(2-fluoroethyl)-1H-pyrazol-4-amine
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Overview
Description
1-(2-fluoroethyl)-1H-pyrazol-4-amine is a chemical compound with a molecular weight of 129.14 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 1-(2-fluoroethyl)-1H-pyrazol-4-amine is 1S/C6H9FN2O/c7-1-2-9-4-6 (5-10)3-8-9/h3-4,10H,1-2,5H2 . This code provides a standardized way to represent the compound’s molecular structure.Physical And Chemical Properties Analysis
1-(2-fluoroethyl)-1H-pyrazol-4-amine is a liquid at room temperature . It has a molecular weight of 129.14 .Scientific Research Applications
Synthesis and Chemical Properties
- Facile and Regioselective Synthesis : A study by Szlachcic et al. (2017) discusses the synthesis of substituted 1H-pyrazolo[3,4-b]quinolines (PQ), incorporating fluorine or trifluoromethyl substituents, demonstrating their potential as emitters in organic light-emitting diodes (Szlachcic, 2017).
- Exploratory Process Development : Yang et al. (2014) developed a concise, environmentally friendly route for large-scale preparation of a novel oxazolidinone antibacterial candidate, involving 2-(1-(2-fluoro-4-nitrophenyl)-1H-pyrazol-4-yl)pyridine (Yang, 2014).
Fluorine-Containing Pyrazoles in Organic Synthesis
- Synthesis of Fluorinated Pyrazoles : Research by Bouillon et al. (2001) focused on synthesizing 4-fluoro-5-(perfluoroalkyl)pyrazoles using hemiperfluoroenones, highlighting the potential of these compounds in various synthetic applications (Bouillon, 2001).
- Amination and Functionalization : Wu et al. (2014) achieved an intermolecular C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones under mild conditions, showcasing the utility of these compounds in the synthesis of complex molecules (Wu, 2014).
Applications in Nonlinear Optical Chromophores
- Synthesis of Donor Blocks for Chromophores : Shelkovnikov et al. (2019) synthesized new formyl derivatives of polyfluorinated triphenyl-4,5-dihydro-1H-pyrazoles as donor building blocks for potential chromophores in nonlinear electro-optics (Shelkovnikov, 2019).
Biomedical Research and Pharmacology
- Radiation-Induced Hydrogels Modification : Aly and El-Mohdy (2015) modified poly vinyl alcohol/acrylic acid hydrogels through condensation with amines, including 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3-one, enhancing their thermal stability and potential for medical applications (Aly, 2015).
Crystallography and Material Science
- X-Ray Crystal Study of Pyrazole Derivatives : A study by Titi et al. (2020) included the structural identification and analysis of various pyrazole derivatives, contributing to our understanding of these compounds' properties (Titi, 2020).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as flupyradifurone, have been found to target sap-feeding pests such as aphids .
Mode of Action
Similar compounds, such as flupyradifurone, act as systemic insecticides, protecting crops from pests .
Biochemical Pathways
Similar compounds, such as flupyradifurone, have been found to affect the uptake and translocation of substances in plants .
Pharmacokinetics
Similar compounds, such as flupyradifurone, have been found to have a high rate of uptake by plants and crops .
Result of Action
Similar compounds, such as flupyradifurone, have been found to have an exceptional speed of action compared to other insecticides .
Action Environment
Environmental Protection Agency (EPA) has been taking actions to protect human health and the environment from per- and polyfluoroalkyl substances (PFAS), which may include similar compounds .
properties
IUPAC Name |
1-(2-fluoroethyl)pyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FN3/c6-1-2-9-4-5(7)3-8-9/h3-4H,1-2,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDRCDBDMYJZQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCF)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoroethyl)-1H-pyrazol-4-amine | |
CAS RN |
1427021-88-2 |
Source
|
Record name | 1-(2-fluoroethyl)-1H-pyrazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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